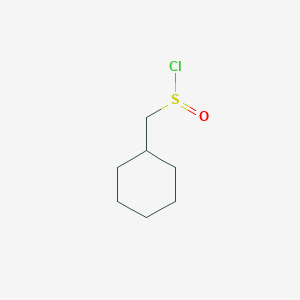
Cyclohexylmethanesulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylmethanesulfinyl chloride is an organosulfur compound characterized by the presence of a sulfinyl chloride group attached to a cyclohexylmethane structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexylmethanesulfinyl chloride can be synthesized through the chlorination of cyclohexylmethanesulfinic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylmethanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.
Reduction Reactions: It can be reduced to cyclohexylmethanesulfinic acid under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Sulfinamides: Formed from reactions with amines.
Sulfonyl Chlorides: Resulting from oxidation.
Sulfinates: Produced from reactions with alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclohexylmethanesulfinyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclohexylmethanesulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The molecular targets include nucleophilic sites on organic molecules, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethanesulfonyl Chloride: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness: Cyclohexylmethanesulfinyl chloride is unique due to the presence of both the cyclohexyl and sulfinyl chloride groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C7H13ClOS |
|---|---|
Molekulargewicht |
180.70 g/mol |
IUPAC-Name |
cyclohexylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H13ClOS/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
InChI-Schlüssel |
FTUFCYWZDWLUFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





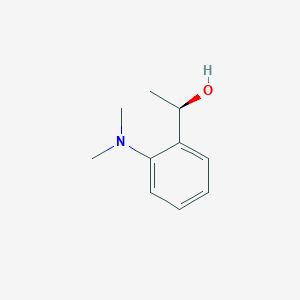
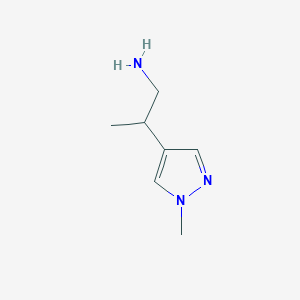
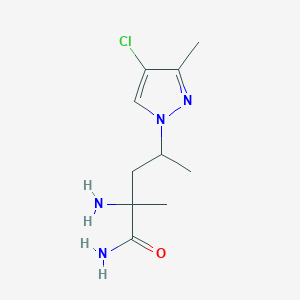
![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)




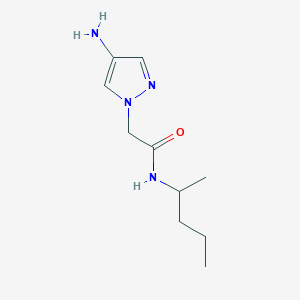
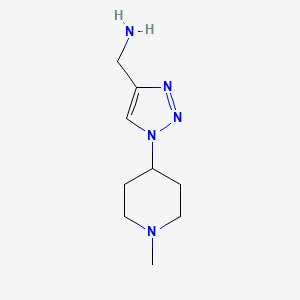
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
